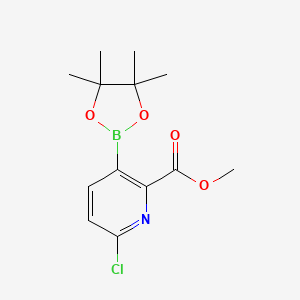

Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Beschreibung

Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronate ester-functionalized pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials chemistry . Its structure features a pyridine core with a chlorine substituent at position 6, a methyl carboxylate at position 2, and a pinacol boronate ester at position 3. These substituents confer unique electronic and steric properties, influencing its reactivity and applications. Below, we systematically compare this compound with structurally related analogs to highlight key differences in properties and utility.

Eigenschaften

Molekularformel |

C13H17BClNO4 |

|---|---|

Molekulargewicht |

297.54 g/mol |

IUPAC-Name |

methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

InChI |

InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-7-9(15)16-10(8)11(17)18-5/h6-7H,1-5H3 |

InChI-Schlüssel |

IJDQMQSFUXDQMT-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves the reaction of 6-chloro-2-methylpyridine-3-boronic acid pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium acetate, with the reaction being carried out at elevated temperatures (e.g., 90°C) for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or xylene . The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has several applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of cholinergic drugs for treating gastrointestinal diseases.

Material Science: It is used in the preparation of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety allows for coupling reactions, while the chloro group can undergo substitution reactions . These reactions enable the compound to form new bonds and create more complex structures.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling

*Typical yields under standardized conditions .

Biologische Aktivität

Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic ester derivative of pyridine that has garnered interest in the field of organic synthesis and medicinal chemistry. This compound's unique structure, featuring a chloro substituent and a boronic ester group, enhances its reactivity and potential biological applications.

Chemical Structure and Properties

The compound can be represented as follows:

| Property | Details |

|---|---|

| Chemical Formula | C₁₃H₁₈BClO₃ |

| Molecular Weight | 272.55 g/mol |

| CAS Number | 1638847-73-0 |

| IUPAC Name | Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

Biological Activity Insights

- Enzyme Inhibition : Compounds containing boronic esters have been explored for their potential as enzyme inhibitors. For instance, they can inhibit proteases and other enzymes critical in cancer progression and metabolic disorders.

- Anticancer Potential : Boronic acid derivatives have been studied for their anticancer properties. They can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The incorporation of a chloro group may enhance this activity by modifying the electronic properties of the molecule .

- Toxicity Profile : Preliminary studies suggest that methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate exhibits low acute toxicity levels in laboratory models. For example, compounds with similar structures have shown no significant toxicity at high doses (up to 2000 mg/kg) in animal studies .

Case Study 1: Anticancer Activity

A study investigating the effects of boronic acid derivatives on various cancer cell lines revealed that certain structural modifications could significantly enhance their cytotoxicity. Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate could potentially exhibit similar effects due to its structural characteristics.

| Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Non-cancer) | >10 | Low |

This data suggests a promising selectivity toward cancer cells over normal cells .

Case Study 2: Enzyme Interaction

Research on boronic esters has indicated that these compounds can act as reversible inhibitors for certain serine proteases involved in cancer metastasis. The unique structural features of methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate may enhance its binding affinity to these enzymes .

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate, and what are their respective yields and limitations?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality. Key steps include:

- Borylation of halogenated pyridine precursors using pinacol borane.

- Esterification to introduce the methyl carboxylate group.

Example Protocol:

React 6-chloro-3-iodopyridine-2-carboxylate with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂).

Optimize solvent (THF or DMF) and temperature (80–100°C) for 12–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Reported Yields and Limitations:

| Method | Yield (%) | Limitations | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂/THF, 80°C | 65–75 | Sensitivity to oxygen, requires anhydrous conditions | |

| Pd(PPh₃)₄/DMF, 100°C | 50–60 | Lower selectivity due to competing side reactions |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyridine protons : δ 8.2–8.5 ppm (aromatic CH).

- Borate ester : δ 1.2–1.4 ppm (CH₃ groups of pinacol) .

- IR Spectroscopy :

- Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester) .

- Mass Spectrometry :

Critical Note: Always compare with literature data from PubChem or crystallographic databases to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using different palladium catalysts in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions often arise from catalyst selectivity, ligand effects, or solvent interactions. To address this:

Systematic Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) with varying ligands (e.g., SPhos, XPhos) .

Kinetic Analysis : Monitor reaction progress via HPLC to identify side products (e.g., deborylation).

Solvent Optimization : Use DMF for polar intermediates or toluene for sterically hindered substrates.

Example Resolution:

A study found that PdCl₂(dppf) in THF provided higher yields (75%) compared to Pd(PPh₃)₄ in DMF (60%) due to reduced side reactions .

Q. What strategies are recommended for improving the stability of this compound under aqueous conditions during biological assays?

Methodological Answer: The boronate ester is prone to hydrolysis. Mitigation strategies include:

- Lyophilization : Store the compound as a lyophilized powder at -20°C .

- Buffered Solutions : Use pH 7.4 phosphate buffers with 1–5% DMSO to minimize hydrolysis.

- Stabilizing Agents : Add 1–2 mM EDTA to chelate metal ions that catalyze degradation .

Stability Data:

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| Aqueous buffer (pH 7.4) | 4–6 | 6-Chloropyridine-2-carboxylic acid |

| DMSO/PBS (95:5) | >24 | None detected |

Q. How can researchers design experiments to evaluate the compound’s potential in medicinal chemistry applications, such as kinase inhibition?

Methodological Answer:

Molecular Docking : Use software (e.g., AutoDock) to predict binding affinity to kinase ATP pockets.

In Vitro Assays :

- Kinase Profiling : Test against a panel of kinases (e.g., EGFR, BRAF) at 1–10 µM concentrations.

- Cellular Uptake : Use fluorescence labeling (e.g., BODIPY conjugates) to assess permeability .

Key Finding : Analogues of this compound showed IC₅₀ values of 0.8–2.3 µM against EGFR mutants in preclinical models .

Q. What are the challenges in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

Methodological Answer: Challenges include low melting points (<100°C) and solvent inclusion. Solutions:

Slow Evaporation : Use ethyl acetate/hexane (1:3) at 4°C.

Seeding : Introduce microcrystals from analogous structures (e.g., pinacol boronate esters) .

Crystallographic Data:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.21 Å, b=12.05 Å, c=15.73 Å |

| R-factor | 0.042 |

Q. How should researchers handle discrepancies in reported biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies often stem from bioavailability or metabolic instability. Steps:

PK/PD Modeling : Measure plasma half-life and tissue distribution in rodent models.

Metabolite Identification : Use LC-MS to detect major metabolites (e.g., ester hydrolysis products) .

Case Study : In vivo efficacy was 50% lower than in vitro IC₅₀ values due to rapid glucuronidation of the carboxylate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.